6,7-dihydro-5H-isoquinolin-8-one
Overview
Description
6,7-Dihydro-5H-isoquinolin-8-one is a heterocyclic compound with the empirical formula C9H9NO . It is a solid substance and is often used in early discovery research as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular weight of 6,7-dihydro-5H-isoquinolin-8-one is 147.17 . The SMILES string representation of the molecule is O=C1CCCc2ccncc12 .Physical And Chemical Properties Analysis
6,7-Dihydro-5H-isoquinolin-8-one is a solid substance . It has a density of 1.2±0.1 g/cm3, a boiling point of 266.2±9.0 °C at 760 mmHg, and a flash point of 121.8±26.1 °C . The compound has a molar refractivity of 41.3±0.3 cm3, a polar surface area of 30 Å2, and a molar volume of 126.0±3.0 cm3 .Scientific Research Applications
Melatonin Receptor Study
6,7-dihydro-5H-isoquinolin-8-one derivatives have been used to investigate the binding site of the melatonin receptor. These derivatives, including 6H-isoindolo[2,1-a]indoles and 6,7-dihydro-5H-benzo[c]azepino[2,1-a]indoles, have been shown to have varying affinities for cloned human MT1 and MT2 receptor subtypes. Their agonist and antagonist potency were measured using pigment aggregation response in Xenopus laevis melanophores, providing valuable insights into melatonin receptor functioning (Faust et al., 2000).
Synthesis and Structural Analysis
6,7-dihydro-5H-isoquinolin-8-one is also significant in the field of organic synthesis and structural analysis. Methods have been developed for its preparation from 1,3-diketone compounds, offering pathways for the synthesis of various analogs. These studies contribute to understanding the molecular structure and potential applications of these compounds (Huang & Hartmann, 1998).
Antimicrobial and Antioxidant Research
Compounds derived from 6,7-dihydro-5H-isoquinolin-8-one have been evaluated for their biological activities, including antimicrobial and antioxidant properties. Some of these compounds showed potent antimicrobial activity against various bacteria and fungi and demonstrated promising radical scavenging and iron chelating activities. These studies open avenues for developing new therapeutic agents based on these structures (Verma, 2018).
Green Chemistry
In the context of green chemistry, 6,7-dihydroquinolin-8(5H)-one oxime, a related compound, has been used as a ligand in CuI-catalyzed N-arylation of imidazoles. This process is significant as it occurs in water, presenting a more environmentally friendly approach to chemical synthesis (Wang et al., 2012).
properties
IUPAC Name |
6,7-dihydro-5H-isoquinolin-8-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c11-9-3-1-2-7-4-5-10-6-8(7)9/h4-6H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFZAOWUFFCIBNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=NC=C2)C(=O)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30455302 | |
Record name | 6,7-dihydro-5H-isoquinolin-8-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30455302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-dihydro-5H-isoquinolin-8-one | |
CAS RN |
21917-88-4 | |
Record name | 6,7-dihydro-5H-isoquinolin-8-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30455302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 21917-88-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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